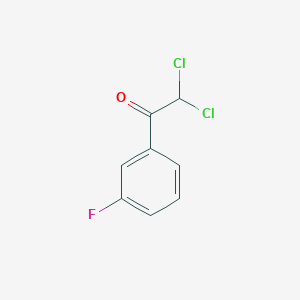
2,2-DICHLORO-1-(3-FLUOROPHENYL)ETHANONE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-DICHLORO-1-(3-FLUOROPHENYL)ETHANONE is an organic compound with the molecular formula C8H5Cl2FO. It is a derivative of acetophenone and is characterized by the presence of two chlorine atoms and one fluorine atom attached to the phenyl ring. This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-DICHLORO-1-(3-FLUOROPHENYL)ETHANONE typically involves the chlorination of 3-fluoroacetophenone. The reaction is carried out in the presence of a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction conditions usually involve refluxing the reactants in an inert solvent like dichloromethane or chloroform .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
2,2-DICHLORO-1-(3-FLUOROPHENYL)ETHANONE undergoes various chemical reactions, including:
Substitution: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Oxidizing Agents: Potassium permanganate, chromium trioxide
Nucleophiles: Amines, thiols
Major Products Formed
Reduction: 2,2-Dichloro-1-(3-fluorophenyl)ethanol
Substitution: Various substituted derivatives depending on the nucleophile used
Oxidation: 2,2-Dichloro-1-(3-fluorophenyl)acetic acid or ester
Wissenschaftliche Forschungsanwendungen
Chemistry
In the realm of organic chemistry, 2,2-Dichloro-1-(3-fluorophenyl)ethanone serves as a crucial building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions—including reduction, substitution, and oxidation—makes it versatile for developing new compounds.
Table 1: Chemical Reactions of this compound
| Reaction Type | Product | Typical Reagents |
|---|---|---|
| Reduction | 2,2-Dichloro-1-(3-fluorophenyl)ethanol | Sodium borohydride |
| Substitution | Various substituted derivatives | Amines, thiols |
| Oxidation | 2,2-Dichloro-1-(3-fluorophenyl)acetic acid | Potassium permanganate, chromium trioxide |
Biology
In biological research, this compound is utilized as a probe in biochemical assays and studies of enzyme-catalyzed reactions. Its mechanism of action involves inhibiting specific enzymes by binding to their active sites, thereby altering metabolic pathways.
Case Study: Enzyme Inhibition
A study demonstrated that this compound effectively inhibited certain enzymes involved in cancer metabolism. This property suggests potential applications in developing anti-cancer therapies .
Medicine
The compound plays a significant role as an intermediate in synthesizing pharmaceuticals. Notably, it has been linked to the development of anti-cancer agents targeting various cancer cell lines.
Table 2: Anticancer Activity Assessment
| Compound Tested | Cancer Cell Line | GI50 (μM) |
|---|---|---|
| This compound | TC32 (Ewing's Sarcoma) | 20 |
| Other Analogues | Various lines | Varies |
This data indicates that while the compound exhibits moderate activity against certain cancer cell lines, further modifications may enhance its efficacy .
Industry
In industrial applications, this compound is employed in producing agrochemicals and specialty chemicals. Its unique properties allow for the formulation of effective pesticides and herbicides.
Wirkmechanismus
The mechanism of action of 2,2-DICHLORO-1-(3-FLUOROPHENYL)ETHANONE involves its interaction with specific molecular targets. In biochemical assays, it acts as an inhibitor of certain enzymes by binding to their active sites. This binding can alter the enzyme’s activity, leading to changes in metabolic pathways . The compound’s fluorine and chlorine atoms play a crucial role in its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2-Dichloro-1-(3-chlorophenyl)ethan-1-one
- 2,2-Dichloro-1-(3-bromophenyl)ethan-1-one
- 2,2-Dichloro-1-(3-methylphenyl)ethan-1-one
Uniqueness
2,2-DICHLORO-1-(3-FLUOROPHENYL)ETHANONE is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This makes the compound more reactive in certain chemical reactions and enhances its binding affinity in biochemical assays compared to its analogs .
Eigenschaften
CAS-Nummer |
127728-55-6 |
|---|---|
Molekularformel |
C8H5Cl2FO |
Molekulargewicht |
207.03 g/mol |
IUPAC-Name |
2,2-dichloro-1-(3-fluorophenyl)ethanone |
InChI |
InChI=1S/C8H5Cl2FO/c9-8(10)7(12)5-2-1-3-6(11)4-5/h1-4,8H |
InChI-Schlüssel |
BEJZYEWWHZJNEX-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)F)C(=O)C(Cl)Cl |
Kanonische SMILES |
C1=CC(=CC(=C1)F)C(=O)C(Cl)Cl |
Synonyme |
Ethanone, 2,2-dichloro-1-(3-fluorophenyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















